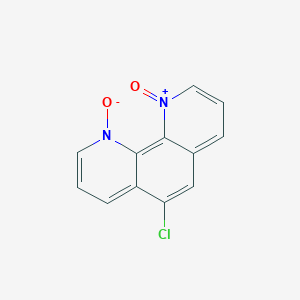
6-Chloro-1-oxo-1,10-phenanthrolin-1-ium-10(1H)-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,10-phenanthroline 1,10-dioxide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,10-phenanthroline 1,10-dioxide typically involves the oxidation of 5-Chloro-1,10-phenanthroline. One common method is the use of peroxomonosulfate ion (PMS) in aqueous solution under neutral conditions . Another method involves the use of elemental fluorine as an oxidant .
Industrial Production Methods
While specific industrial production methods for 5-Chloro-1,10-phenanthroline 1,10-dioxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive oxidizing agents.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,10-phenanthroline 1,10-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Peroxomonosulfate ion (PMS) in aqueous solution.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to further oxidized derivatives, while substitution reactions can yield a variety of functionalized phenanthroline compounds.
Applications De Recherche Scientifique
5-Chloro-1,10-phenanthroline 1,10-dioxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Medicine: Studied for its potential therapeutic applications, including its role in inhibiting specific enzymes and pathways.
Industry: Utilized in the development of new materials, such as ionic liquid crystals.
Mécanisme D'action
The mechanism of action of 5-Chloro-1,10-phenanthroline 1,10-dioxide involves its ability to chelate metal ions. This chelation can inhibit the activity of metallopeptidases by removing the metal ion required for their catalytic activity . The compound primarily targets zinc metallopeptidases, although it has a lower affinity for calcium .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-1,10-phenanthroline
- 5-Amino-1,10-phenanthroline
- 5-Nitro-1,10-phenanthroline
- 4,7-Dichloro-1,10-phenanthroline
Uniqueness
5-Chloro-1,10-phenanthroline 1,10-dioxide is unique due to the presence of both a chlorine atom and two oxygen atoms in its structure. This combination enhances its reactivity and makes it a versatile compound for various applications. Its ability to chelate metal ions and inhibit metallopeptidases sets it apart from other similar compounds .
Propriétés
Numéro CAS |
188754-59-8 |
|---|---|
Formule moléculaire |
C12H7ClN2O2 |
Poids moléculaire |
246.65 g/mol |
Nom IUPAC |
6-chloro-10-oxido-1,10-phenanthrolin-1-ium 1-oxide |
InChI |
InChI=1S/C12H7ClN2O2/c13-10-7-8-3-1-5-14(16)11(8)12-9(10)4-2-6-15(12)17/h1-7H |
Clé InChI |
KWRLXPVDOPQACJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C2=C3C(=CC=C[N+]3=O)C=C(C2=C1)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


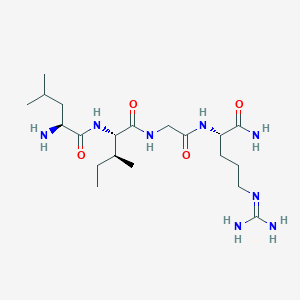

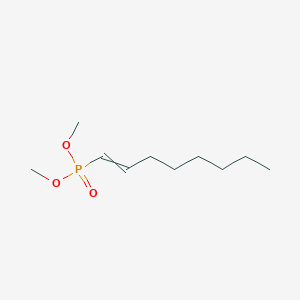

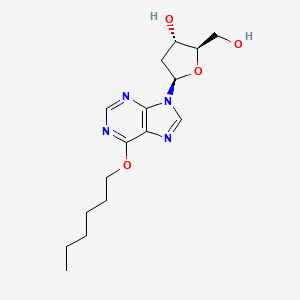
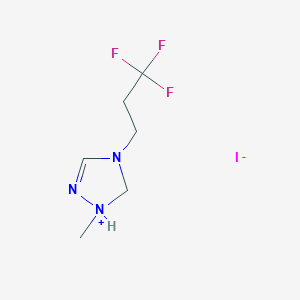
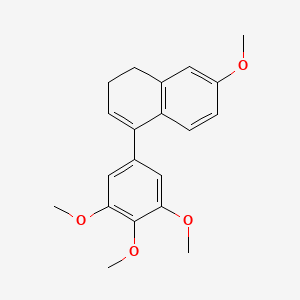
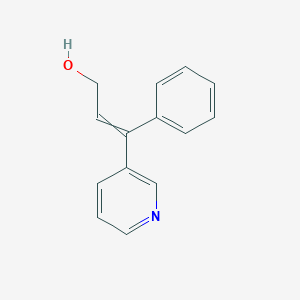
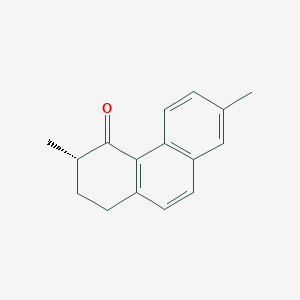
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)

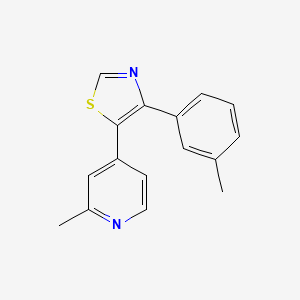
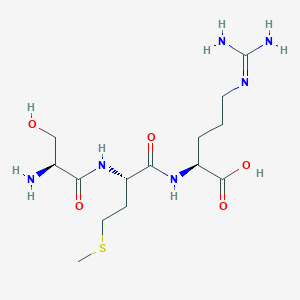
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
